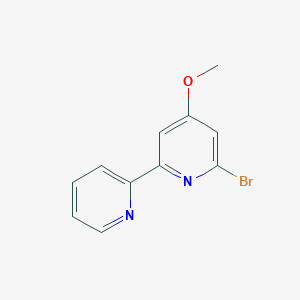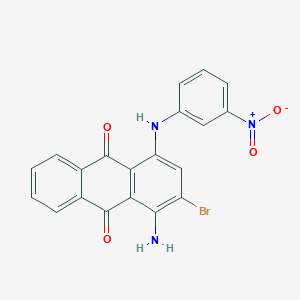![molecular formula C30H22BrN B13139594 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline CAS No. 668493-37-6](/img/structure/B13139594.png)
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to another phenyl ring and an aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline typically involves the following steps:
Bromination: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Coupling Reaction: The brominated biphenyl is then subjected to a coupling reaction with N,N-diphenylaniline. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under an inert atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Chemical Sensors: The compound is utilized in the fabrication of chemical sensors for detecting various analytes.
Catalysis: It acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
作用机制
The mechanism of action of 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and oxidative stress. Its interaction with these pathways can lead to therapeutic effects in the treatment of diseases such as cancer and infections.
相似化合物的比较
Similar Compounds
4-bromobiphenyl: Lacks the aniline group, making it less versatile in certain applications.
N,N-diphenylaniline:
4-bromo-N,N-diphenylaniline: Similar structure but lacks the additional phenyl ring, impacting its electronic properties.
Uniqueness
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline is unique due to the presence of both the bromine atom and the aniline group, which confer distinct electronic and steric properties. These features make it suitable for a wide range of applications, from materials science to pharmaceuticals.
属性
CAS 编号 |
668493-37-6 |
|---|---|
分子式 |
C30H22BrN |
分子量 |
476.4 g/mol |
IUPAC 名称 |
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22BrN/c31-27-19-15-25(16-20-27)23-11-13-24(14-12-23)26-17-21-30(22-18-26)32(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-22H |
InChI 键 |
XTQILDRZWIZLMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)

![Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13139558.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)


